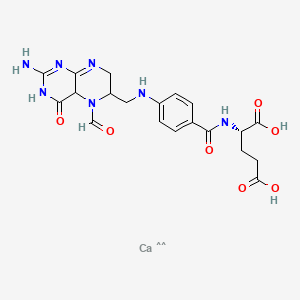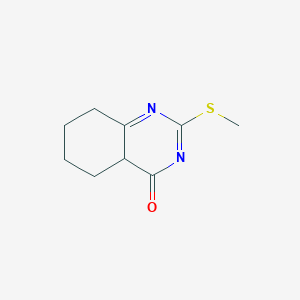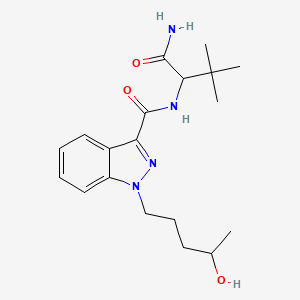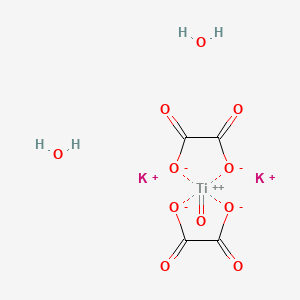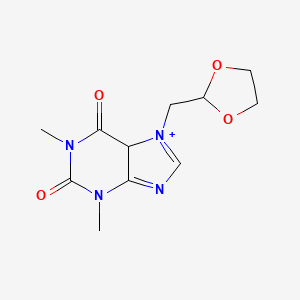
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione, also known as doxofylline, is a xanthine derivative. It is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a dioxolane group at position 7 of the theophylline molecule, which distinguishes it from other xanthine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves the reaction of theophylline with formaldehyde and ethylene glycol. The reaction typically occurs under acidic conditions, leading to the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of doxofylline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyethyltheophylline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The dioxolane ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include hydroxyethyltheophylline and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of dioxolane-containing compounds.
Biology: Studied for its effects on cellular respiration and enzyme activity.
作用机制
The mechanism of action of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with adenosine receptors. Unlike theophylline, it has a lower affinity for adenosine A1 and A2 receptors, which contributes to its better safety profile. The compound also inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation .
相似化合物的比较
Similar Compounds
Theophylline: A xanthine derivative with a similar structure but without the dioxolane group.
Aminophylline: A compound that contains theophylline and ethylenediamine, used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its dioxolane group, which imparts distinct pharmacological properties. It has a better safety profile compared to theophylline and aminophylline, making it a preferred choice for treating respiratory conditions .
属性
分子式 |
C11H15N4O4+ |
|---|---|
分子量 |
267.26 g/mol |
IUPAC 名称 |
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1 |
InChI 键 |
QFHFEUWSXMIRJL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


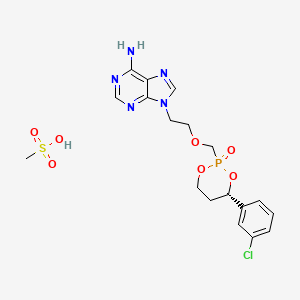
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)
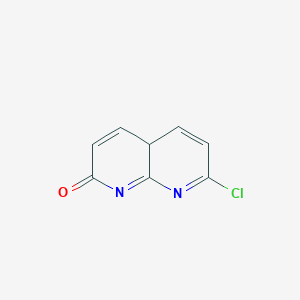

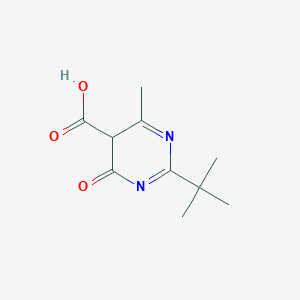
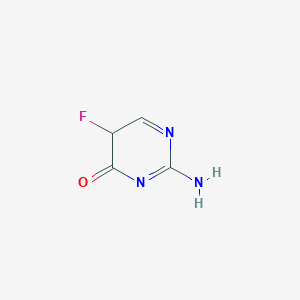
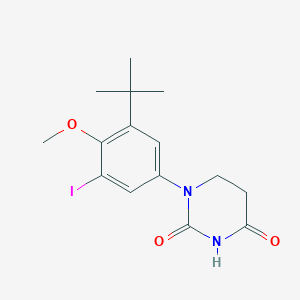
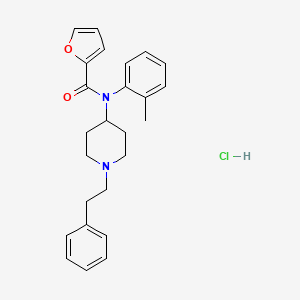
![4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one](/img/structure/B12357486.png)
